4-Phenyl-1-butanol
Overview
Description
4-Phenyl-1-butanol is an organic compound with the linear formula C6H5(CH2)4OH . It is used as a building block in organic synthesis . It is also used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation .
Synthesis Analysis
A novel synthesis process for 4-Phenyl-1-butanol involves using tetrahydrofuran as a raw material. It reacts rapidly and moderately with acyl chloride under the catalysis of zinc chloride to obtain high-yield high-purity 4-chlorobutanol ester . Without separation, 4-chlorobutanol ester and benzene undergo Friedel-Crafts alkylation under the catalysis of aluminum trichloride to obtain 4-phenyl-butanol ester . The 4-phenyl-butanol ester then undergoes hydrolysis under an alkaline condition to produce 4-phenyl-1-butanol .Molecular Structure Analysis
The molecular formula of 4-Phenyl-1-butanol is C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Chemical Reactions Analysis
4-Phenyl-1-butanol is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .Physical And Chemical Properties Analysis
4-Phenyl-1-butanol is a liquid at 20°C . It has a refractive index of 1.521 (lit.) . Its boiling point is 140-142 °C/14 mmHg (lit.) and it has a density of 0.984 g/mL at 20 °C (lit.) .Scientific Research Applications
Pharmaceutical Research
4-Phenyl-1-butanol is utilized in pharmaceutical research, particularly in the synthesis of complex drug formulations. For instance, it has been used in the development of NK105, a micellar nanoparticle formulation incorporating paclitaxel . This compound serves as a key intermediate in the creation of various pharmacologically active molecules.
Agricultural Chemicals
In the agricultural industry, 4-Phenyl-1-butanol acts as an intermediate for synthesizing compounds with potential use as pesticides or herbicides . Its role in the development of new agricultural chemicals is crucial due to its versatility and reactivity.
Dyestuff Industry
The compound finds application in the dyestuff industry as an intermediate. It is involved in the synthesis of complex dyes and pigments that require specific aromatic structures for their color properties .
Perfumery
4-Phenyl-1-butanol is used in perfumery for its fragrance properties. It contributes to the creation of floral and mildly herbaceous notes in various perfumes, enhancing the overall scent profile .
Synthesis of Organic Compounds
As a synthetic intermediate, 4-Phenyl-1-butanol is involved in the preparation of a wide range of organic compounds. It is particularly important in the synthesis of substituted pyrrolidine-2-carboxylic acids, which are relevant in treating diseases associated with AT2 receptor function .
Chemical Research
In chemical research, 4-Phenyl-1-butanol is used to study oxidation and cyclization reactions. It is oxidized to produce 2-phenyltetrahydrofuran and can undergo cyclization to yield tetralin, which are compounds of interest in various chemical studies .
Safety and Hazards
4-Phenyl-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
C10H14OC_{10}H_{14}OC10H14O
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.Target of Action
It is known to cause irritation to the skin and eyes, and it can also affect the respiratory system .
Mode of Action
It is known to undergo oxidation by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It also undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .
Biochemical Pathways
The compound’s oxidation and cyclization reactions suggest that it may be involved in the formation of cyclic compounds and could potentially influence pathways related to these processes .
Pharmacokinetics
Its physical properties such as boiling point (140-142 °c/14 mmhg), density (0984 g/mL at 20 °C), and refractive index (n20/D 1521) have been documented .
Result of Action
Its ability to undergo oxidation and cyclization suggests that it may play a role in the formation of cyclic compounds .
Action Environment
It is known that the compound is a combustible liquid and should be stored at ambient temperatures .
properties
IUPAC Name |
4-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLXQFDGRCELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062994 | |
Record name | Benzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-butanol | |
CAS RN |
3360-41-6, 55053-52-6 | |
Record name | Benzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1-butanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenebutanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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